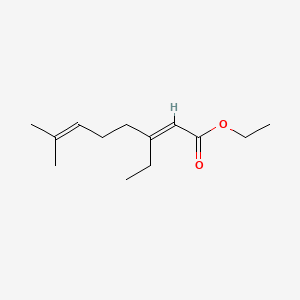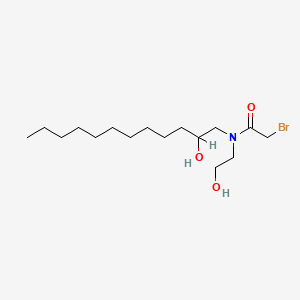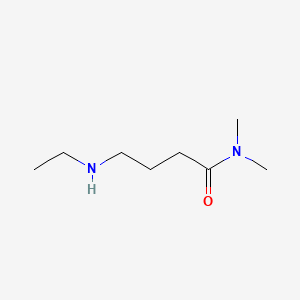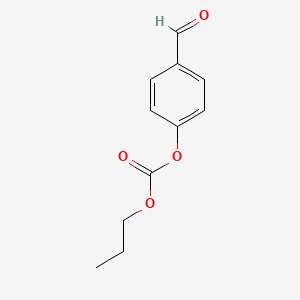
Carbonic acid, 4-formylphenyl propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, 4-formylphenyl propyl ester is an organic compound with the molecular formula C11H12O4 It is an ester derivative of carbonic acid and is characterized by the presence of a 4-formylphenyl group attached to the propyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 4-formylphenyl propyl ester typically involves the esterification of carbonic acid with 4-formylphenol and propanol. The reaction is usually carried out in the presence of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The general reaction scheme is as follows:
Carbonic acid+4-formylphenol+Propanol→Carbonic acid, 4-formylphenyl propyl ester+Water
The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The ester is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the esterification process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid, 4-formylphenyl propyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acid in the presence of water and an acid or base catalyst.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Hydrolysis: 4-formylphenol and propanol.
Reduction: 4-hydroxyphenyl propyl ester.
Oxidation: 4-carboxyphenyl propyl ester.
Applications De Recherche Scientifique
Carbonic acid, 4-formylphenyl propyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of carbonic acid, 4-formylphenyl propyl ester involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester moiety can undergo hydrolysis to release the parent alcohol and acid. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbonic acid, propargyl phenyl ester
- Carbonic acid, methyl phenyl ester
- Carbonic acid, ethyl phenyl ester
Uniqueness
Carbonic acid, 4-formylphenyl propyl ester is unique due to the presence of the formyl group, which imparts distinct reactivity and potential applications compared to other esters of carbonic acid. The formyl group allows for additional chemical modifications and interactions, making this compound versatile for various research and industrial applications.
Propriétés
Numéro CAS |
50262-55-0 |
|---|---|
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
(4-formylphenyl) propyl carbonate |
InChI |
InChI=1S/C11H12O4/c1-2-7-14-11(13)15-10-5-3-9(8-12)4-6-10/h3-6,8H,2,7H2,1H3 |
Clé InChI |
KMBHHVRNNCMBLK-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)OC1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


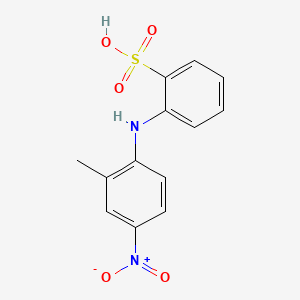

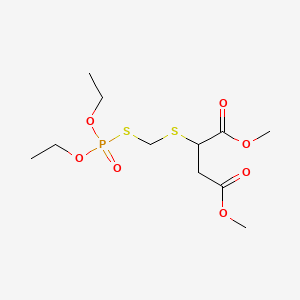
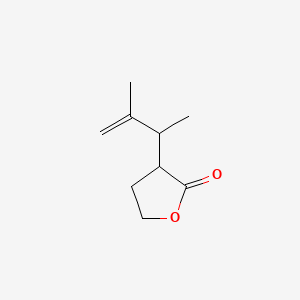
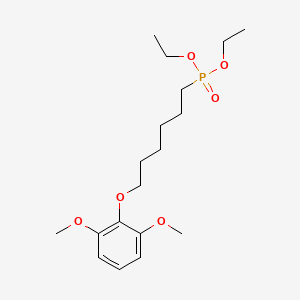

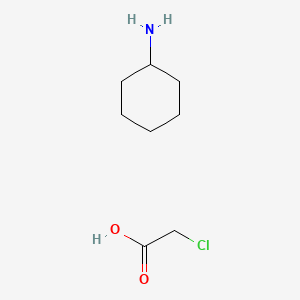
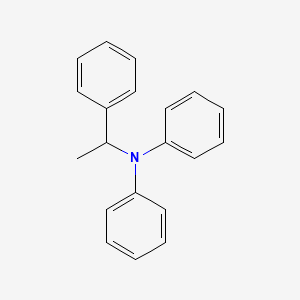
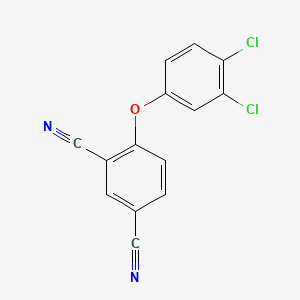
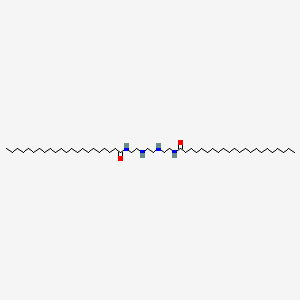
![[Acetyl(4-fluorophenyl)]acetic acid](/img/structure/B12667444.png)
